molecular formula C5H8ClF2N3S B2618164 [5-(1,1-Difluoroethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride CAS No. 2413899-39-3

[5-(1,1-Difluoroethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride

Cat. No.: B2618164
CAS No.: 2413899-39-3
M. Wt: 215.65
InChI Key: BRSOGEYHWHUIDB-UHFFFAOYSA-N
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Description

[5-(1,1-Difluoroethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride: is a chemical compound with the molecular formula C5H7F2N3S·HCl. This compound is characterized by the presence of a thiadiazole ring substituted with a difluoroethyl group and a methanamine group. It is commonly used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(1,1-Difluoroethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,1-difluoroethylamine with a thiadiazole derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at a temperature range of 0-50°C. The product is then purified by recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiadiazole ring are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It is used in the development of probes and inhibitors for various enzymes and receptors .

Medicine: Its unique chemical properties make it a candidate for drug development, especially in targeting specific biological pathways .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of [5-(1,1-Difluoroethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The difluoroethyl group enhances the compound’s binding affinity and specificity, while the methanamine group facilitates interactions with biological macromolecules. The thiadiazole ring plays a crucial role in stabilizing the compound’s structure and enabling its reactivity .

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

[5-(1,1-difluoroethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N3S.ClH/c1-5(6,7)4-10-9-3(2-8)11-4;/h2,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYOXJDZNCTIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(S1)CN)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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